molecular formula C12H17BrCl2N2O2S B2924953 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide CAS No. 2380176-82-7

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide

Cat. No.: B2924953
CAS No.: 2380176-82-7
M. Wt: 404.14
InChI Key: MRCFPLPROVYZCH-UHFFFAOYSA-N
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Description

This compound is a halogenated benzenesulfonamide derivative characterized by a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at positions 4 and 5. The sulfonamide group is functionalized with a 2-(diethylamino)ethyl side chain, imparting both lipophilic and basic properties. Such structural features are common in bioactive molecules, where halogenation enhances target binding affinity, and the diethylaminoethyl group improves solubility or membrane permeability .

Key Properties (hypothetical data based on structural analogs):

  • Molecular Formula: C₁₂H₁₄BrCl₂N₂O₂S
  • Molecular Weight: ~424.1 g/mol
  • LogP: ~3.2 (predicted high lipophilicity due to halogenation)
  • pKa: ~9.5 (amine group)

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrCl2N2O2S/c1-3-17(4-2)6-5-16-20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFPLPROVYZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₈BrCl₂N₃O₂S
  • Molecular Weight : 392.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antibacterial properties. The presence of halogen atoms in the structure may enhance the antimicrobial efficacy against various pathogens.
  • Anticancer Properties : There is emerging evidence suggesting that compounds with similar structures may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Protein Binding : Investigations into the binding affinity to plasma proteins like human serum albumin (HSA) reveal that the compound may exhibit moderate to strong interactions, affecting its pharmacokinetics and bioavailability.

Antimicrobial Studies

A study analyzed the antimicrobial effectiveness of various sulfonamide derivatives, including 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest promising antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Halogenation Patterns

The bromo-dichloro substitution pattern distinguishes this compound from simpler sulfonamides. Comparisons include:

Compound Name Halogen Substitution Molecular Weight (g/mol) LogP Key Applications
2-Bromo-4,5-dichloro derivative (Target) Br (2), Cl (4,5) 424.1 3.2 Enzyme inhibition studies
4-Chloro-N-[2-(diethylamino)ethyl] derivative Cl (4) 315.8 2.1 Antimicrobial screening
2,4,5-Trichloro derivative Cl (2,4,5) 355.6 3.0 Anticancer research

Findings :

  • Bromine’s larger atomic radius may improve steric interactions in enzyme binding compared to chlorine .

Amine Side Chain Modifications

The 2-(diethylamino)ethyl group is critical for solubility and charge distribution. Comparisons with analogs bearing different amine groups:

Compound Name Amine Substituent pKa Solubility (mg/mL)
Target compound Diethylaminoethyl ~9.5 0.8 (pH 7.4)
N-(2-Dimethylaminoethyl) analog Dimethylaminoethyl ~8.9 1.2 (pH 7.4)
N-(2-Pyrrolidinoethyl) analog Pyrrolidinoethyl ~10.2 0.5 (pH 7.4)

Findings :

  • Diethylaminoethyl provides moderate basicity, balancing ionization (protonation at physiological pH) and lipid solubility.
  • Dimethylaminoethyl analogs exhibit higher solubility due to reduced steric hindrance .

Findings :

  • Bromine substitution may enhance enzyme inhibition (lower IC50) compared to chloro analogs due to stronger electron-withdrawing effects .
  • Antimicrobial efficacy inversely correlates with lipophilicity, suggesting solubility limits bioavailability .

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